Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate
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Overview
Description
Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazoles are greatly influenced by the substituents on the thiazole ring . For instance, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antioxidant Activity
Compounds related to the thiazole ring, such as Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate, have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues.
Analgesic and Anti-inflammatory Properties
Thiazole derivatives have been reported to possess analgesic and anti-inflammatory properties . This suggests that Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate could potentially be used in the development of new pain relief and anti-inflammatory medications.
Antimicrobial and Antifungal Activities
Thiazole compounds have shown antimicrobial and antifungal activities . This indicates that Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate could be used in the creation of new antimicrobial and antifungal agents.
Antiviral Properties
Thiazole derivatives have also been found to have antiviral properties . This suggests that Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate could potentially be used in the development of new antiviral drugs.
Anticonvulsant Activity
Some thiazole derivatives have been synthesized and evaluated for their anticonvulsant and neurotoxicity activities . This suggests that Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate could potentially be used in the treatment of epilepsy and other seizure disorders.
Antitumor or Cytotoxic Drug Molecules
Thiazole compounds have been found to act as antitumor or cytotoxic drug molecules . This indicates that Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate could potentially be used in cancer treatment.
Quorum Sensing Inhibitors
Benzo[d]thiazole derivatives have been found to inhibit quorum sensing . Quorum sensing is a method of communication used by bacteria. Inhibiting this process can prevent bacterial growth and biofilm formation, which can be beneficial in treating bacterial infections.
Biological, Pharmaceutical, and Agrochemical Applications
Pyrazole and thiazole derivatives have received attention due to their proven biological, pharmaceutical, and agrochemical applications . This suggests that Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate could potentially be used in a wide range of applications in these fields.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Thiazole derivatives have been reported to interact with their targets through various mechanisms, depending on the specific functional groups present in the compound .
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Future Directions
The future directions for research on Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate could involve further exploration of its biological activities and potential applications. Given the wide range of biological activities exhibited by thiazoles, this compound could be a promising candidate for further study in various fields such as medicinal chemistry .
properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2S/c16-9-5-6-10(11(17)7-9)15(19)20-8-14-18-12-3-1-2-4-13(12)21-14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJIOYREYZSQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate |
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